1-cyclopropyl-1H-imidazole-2-carboxylic acid chemical properties
1-cyclopropyl-1H-imidazole-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-2-carboxylic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
1-Cyclopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic building block of significant interest in contemporary drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, synthetic routes, and reactivity. A primary focus is placed on its emerging role as a critical scaffold in the development of potent inhibitors for metallo-β-lactamases (MBLs), addressing the urgent global challenge of antibiotic resistance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes for the design of novel therapeutics.
Introduction: The Imidazole Scaffold in Modern Drug Design
The imidazole ring is a five-membered planar heterocycle containing nitrogen atoms at positions 1 and 3.[1][2] It is a quintessential "privileged structure" in medicinal chemistry, frequently found in natural products, such as the amino acid histidine, and a wide array of pharmaceutical agents.[2][3] The unique electronic properties of the imidazole nucleus—being electron-rich and capable of acting as both a hydrogen bond donor and acceptor—allow it to form diverse interactions with biological receptors and enzymes.[2]
This versatility has led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities.[1] 1-Cyclopropyl-1H-imidazole-2-carboxylic acid represents a specialized derivative, combining the robust bio-isosteric properties of the imidazole ring with the conformational rigidity and metabolic stability often conferred by a cyclopropyl group. Its primary utility lies as a versatile intermediate and, more importantly, as a core fragment in the design of targeted enzyme inhibitors.
Physicochemical and Spectroscopic Profile
The rational application of any chemical scaffold begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in both chemical reactions and biological systems.
Core Physicochemical Properties
The properties of 1-cyclopropyl-1H-imidazole-2-carboxylic acid make it an attractive starting point for fragment-based drug design and lead optimization. Its molecular weight and calculated lipophilicity (LogP) align well with the parameters outlined by Lipinski's Rule of Five for oral bioavailability.[3]
| Property | Value | Source |
| CAS Number | 1420873-71-7 | [4] |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Appearance | White Solid | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [4] |
| Calculated LogP | 0.9162 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| SMILES | C1CC1N2C=CN=C2C(=O)O | [4] |
| InChIKey | NEQPAUNWVDEDNV-UHFFFAOYSA-N |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure and purity of the molecule. The following data are representative of the expected spectral characteristics based on the functional groups present.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by features of the carboxylic acid group. A very broad absorption is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5] A strong, sharp peak corresponding to the C=O (carbonyl) stretch should appear around 1710 cm⁻¹.[5][6] Additional peaks for the imidazole C=N and C=C bonds, as well as C-H stretches for the cyclopropyl and imidazole rings, will also be present.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The carboxylic acid proton (–COOH) is highly deshielded and appears as a broad singlet far downfield, typically >10 ppm.[5] The two protons on the imidazole ring will appear as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The cyclopropyl group will show complex multiplets in the upfield region (δ 0.8-1.5 ppm for the CH₂ groups and a distinct multiplet for the CH proton attached to the nitrogen).[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum confirms the carbon backbone. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the δ 160-180 ppm range.[5] The carbons of the imidazole ring will resonate between δ 115-145 ppm. The cyclopropyl carbons will be found in the upfield region, typically below δ 30 ppm.[3]
| Data Type | Expected Chemical Shift / Wavenumber | Key Structural Feature |
| IR | 2500-3300 cm⁻¹ (broad) | Carboxylic Acid O-H Stretch[5] |
| IR | ~1710 cm⁻¹ (strong) | Carboxylic Acid C=O Stretch[5] |
| ¹H NMR | >10 ppm (broad singlet, 1H) | Carboxylic Acid Proton (-OH)[5] |
| ¹H NMR | 7.0-8.0 ppm (2 distinct signals, 1H each) | Imidazole Ring Protons (C4-H, C5-H) |
| ¹H NMR | 0.8-1.5 ppm (multiplets, 5H) | Cyclopropyl Group Protons |
| ¹³C NMR | 160-180 ppm | Carboxylic Acid Carbonyl (C=O)[5] |
| ¹³C NMR | 115-145 ppm | Imidazole Ring Carbons |
| ¹³C NMR | <30 ppm | Cyclopropyl Group Carbons |
Synthesis and Chemical Reactivity
As a synthetic building block, understanding the construction and subsequent reactivity of 1-cyclopropyl-1H-imidazole-2-carboxylic acid is paramount for its effective use.
Retrosynthetic Analysis
A logical synthetic approach involves disconnecting the molecule at its most synthetically accessible bonds. Two primary retrosynthetic pathways can be envisioned:
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Pathway A : Disconnection at the N1-cyclopropyl bond, suggesting an N-alkylation of an imidazole-2-carboxylate precursor.
-
Pathway B : Disconnection at the C2-carboxyl bond, suggesting carboxylation of a 1-cyclopropyl-1H-imidazole intermediate.
Pathway A is often more practical due to the well-established chemistry of N-alkylation on imidazole heterocycles.
Proposed Synthetic Protocol (via Pathway A)
This protocol outlines a reliable, multi-step synthesis based on common laboratory transformations. The choice to start with the ethyl ester of imidazole-2-carboxylic acid is strategic; the ester group protects the carboxylic acid from participating in side reactions during the N-alkylation step and is readily hydrolyzed in the final step.
Step 1: N-Alkylation of Ethyl Imidazole-2-carboxylate
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To a solution of ethyl imidazole-2-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the imidazolide anion.
-
Add cyclopropyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product, ethyl 1-cyclopropyl-1H-imidazole-2-carboxylate, by column chromatography on silica gel.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-1H-imidazole-2-carboxylic acid.
Core Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups, making it a bivalent scaffold for further chemical modification.
-
Carboxylic Acid Moiety : This group is the primary handle for derivatization. It readily undergoes standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and, most importantly for medicinal chemistry, amide bond formation using peptide coupling reagents (e.g., HATU, EDC) to link with amines.[9]
-
Imidazole Ring : The N3 nitrogen is basic (pKa of the imidazolium ion is ~7) and can be protonated to form salts.[2] It can also act as a nucleophile in quaternization reactions with alkyl halides, though this is less common when the more reactive carboxylic acid is present. The ring itself is relatively stable to oxidation and reduction.
Core Application: A Scaffold for Metallo-β-Lactamase (MBL) Inhibitors
The most compelling application for this molecule is in the fight against antibiotic resistance. Many pathogenic bacteria produce metallo-β-lactamase (MBL) enzymes, which use zinc ions to hydrolyze and inactivate 'last-resort' carbapenem antibiotics.[10] The development of effective MBL inhibitors that can be co-administered with these antibiotics is a major therapeutic goal.
Mechanism of Action and SAR
Recent research has identified 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of VIM-type MBLs.[10] The imidazole-2-carboxylic acid portion acts as an "anchor pharmacophore," chelating the zinc ions in the MBL active site and disabling the enzyme.
The key insight is that substituents at the N1 position can be used to gain additional potency and selectivity. Structure-activity relationship (SAR) studies have shown that the N1 position extends towards flexible loops at the entrance of the active site.[10] By installing specific groups at this position, such as the cyclopropyl moiety, it is possible to form favorable interactions with these loops, thereby increasing the inhibitor's residence time and efficacy.[10] The cyclopropyl group, being small, rigid, and lipophilic, is an excellent probe for exploring these interactions.
The development of inhibitor 55 in a key study demonstrated that optimizing the N1-substituent on the imidazole-2-carboxylic acid core could lead to potent synergistic activity with meropenem against clinically isolated, carbapenem-resistant Pseudomonas aeruginosa.[10] This work underscores the value of 1-cyclopropyl-1H-imidazole-2-carboxylic acid as a starting point and foundational scaffold for this critical area of drug discovery.
Conclusion
1-Cyclopropyl-1H-imidazole-2-carboxylic acid is more than a simple heterocyclic compound; it is a strategically designed building block with high relevance to modern medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with accessible synthetic routes and versatile reactivity, make it an invaluable tool for researchers. Its demonstrated success as a core scaffold for potent metallo-β-lactamase inhibitors highlights its potential to contribute to solutions for one of the most pressing global health crises. As research into targeted therapies continues, the demand for such well-characterized, functionally optimized scaffolds is certain to grow.
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